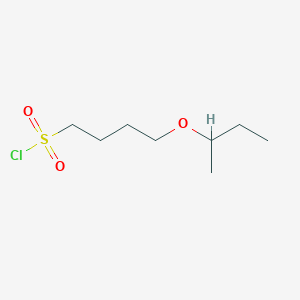

4-(Sec-butoxy)butane-1-sulfonyl chloride

Beschreibung

4-(Sec-butoxy)butane-1-sulfonyl chloride is an organosulfur compound featuring a sulfonyl chloride group (-SO₂Cl) at position 1 of a butane chain and a sec-butoxy group (-O-sec-C₄H₉) at position 4. Sulfonyl chlorides are highly reactive intermediates widely used in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized molecules for pharmaceuticals, agrochemicals, and materials science . The sec-butoxy substituent introduces steric hindrance and lipophilicity, which may influence reactivity, solubility, and biological activity.

Eigenschaften

Molekularformel |

C8H17ClO3S |

|---|---|

Molekulargewicht |

228.74 g/mol |

IUPAC-Name |

4-butan-2-yloxybutane-1-sulfonyl chloride |

InChI |

InChI=1S/C8H17ClO3S/c1-3-8(2)12-6-4-5-7-13(9,10)11/h8H,3-7H2,1-2H3 |

InChI-Schlüssel |

YFBKZUKILDACHB-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)OCCCCS(=O)(=O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-(Sec-butoxy)butane-1-sulfonyl chloride can be synthesized through the reaction of 4-(sec-butoxy)butane-1-sulfonic acid with thionyl chloride. The reaction typically takes place under reflux conditions, where the sulfonic acid is dissolved in an appropriate solvent, such as dichloromethane, and thionyl chloride is added dropwise. The reaction mixture is then heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography. Once the reaction is complete, the solvent is removed under reduced pressure, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of 4-(sec-butoxy)butane-1-sulfonyl chloride may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control of reaction conditions and higher yields. The use of automated systems and advanced monitoring techniques ensures the quality and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Sec-butoxy)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonyl thiols, respectively.

Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl fluorides under specific conditions.

Reduction Reactions: Reduction of the sulfonyl chloride group can yield sulfinic acids or sulfides.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile, often in the presence of a base like triethylamine.

Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonyl Thiols: Formed by the reaction with thiols.

Sulfonic Acids: Formed by oxidation.

Sulfinic Acids and Sulfides: Formed by reduction.

Wissenschaftliche Forschungsanwendungen

4-(Sec-butoxy)butane-1-sulfonyl chloride has a wide range of applications in scientific research:

Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-(sec-butoxy)butane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The compound acts as an electrophile, readily reacting with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical transformations, where the sulfonyl chloride group is replaced by other functional groups. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Vergleich Mit ähnlichen Verbindungen

Structural and Reactivity Differences

- This contrasts with smaller substituents like chloro, which facilitate faster reactivity .

- Electronic Effects: Aromatic substituents (e.g., 3-fluorophenoxy or 4-chloro-3-methylphenoxy ) introduce electron-withdrawing groups, enhancing the electrophilicity of the sulfonyl chloride. Conversely, aliphatic ethers (e.g., tetrahydrofuran-derived ) may stabilize intermediates through hydrogen bonding.

- Lipophilicity : Branched or long-chain substituents (e.g., 4-methylpentyloxy or octyloxy ) increase hydrophobicity, favoring membrane permeability in bioactive molecules.

Research Findings and Limitations

- Synthetic Challenges : Schotten–Baumann conditions and triethylamine-mediated reactions are common for sulfonamide formation, but steric bulk (e.g., in the target compound) may require optimized conditions .

- Data Gaps: Limited availability of melting/boiling points and solubility data in the literature restricts direct comparison. Purity levels (e.g., 95–98% ) suggest these compounds are typically used in research-grade applications.

Biologische Aktivität

Chemical Structure and Properties

4-(Sec-butoxy)butane-1-sulfonyl chloride is characterized by its sulfonyl chloride functional group, which is known for its reactivity in organic synthesis. The chemical structure can be represented as follows:

- Chemical Formula : C₈H₁₅ClO₂S

- Molecular Weight : 194.72 g/mol

The presence of the butoxy group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis.

The biological activity of 4-(Sec-butoxy)butane-1-sulfonyl chloride primarily stems from its ability to act as a reactive electrophile. Sulfonyl chlorides are known to participate in nucleophilic substitution reactions, which can modify biological molecules such as proteins and nucleic acids.

- Protein Modification : The sulfonyl chloride group can react with nucleophilic sites on amino acids, leading to the formation of sulfonamide derivatives. This modification can alter protein function and has implications in drug design.

- Enzyme Inhibition : Research suggests that compounds with similar structures can inhibit specific enzymes by covalently modifying active site residues. This property may be leveraged in developing inhibitors for therapeutic targets.

Therapeutic Potential

4-(Sec-butoxy)butane-1-sulfonyl chloride has been investigated for its potential use in treating various conditions:

- Neurodegenerative Disorders : Some studies indicate that sulfonyl chlorides may exhibit neuroprotective effects, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease by modulating neurotransmitter systems or inhibiting neuroinflammatory pathways .

- Cancer Therapy : Due to their ability to modify proteins involved in cell signaling pathways, sulfonyl chlorides have been explored as chemotherapeutic agents. They may induce apoptosis in cancer cells or inhibit tumor growth through targeted protein modification .

Case Studies and Research Findings

A review of the literature reveals several studies focusing on the biological activity of sulfonyl chlorides, including 4-(Sec-butoxy)butane-1-sulfonyl chloride:

Q & A

Q. What are the optimal synthetic routes for preparing 4-(sec-butoxy)butane-1-sulfonyl chloride, and how can side reactions be minimized?

Methodological Answer: The compound is typically synthesized via sulfonation of the corresponding alcohol or thiol intermediate, followed by chlorination. For example, sulfonic acid precursors can be treated with chlorinating agents like PCl₅ or SOCl₂ under anhydrous conditions . Key challenges include controlling the oxidation state (e.g., avoiding over-oxidation to sulfones) and suppressing hydrolysis of the sulfonyl chloride group. Reaction optimization may involve:

- Temperature control : Maintaining 0–5°C during chlorination to limit side reactions like esterification or polymerization .

- Solvent selection : Using non-polar solvents (e.g., dichloromethane) to stabilize intermediates and reduce nucleophilic attack .

- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) or recrystallization from cold ether to isolate the product ≥95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm the sec-butoxy group (δ ~1.2–1.5 ppm for methyl protons, δ ~3.5–4.0 ppm for methine adjacent to oxygen) and sulfonyl chloride (no direct protons; inferred from deshielded carbons at δ ~55–60 ppm) .

- FT-IR : Key peaks at ~1370 cm⁻¹ (asymmetric S=O stretch) and 1170 cm⁻¹ (symmetric S=O stretch) .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30) to assess purity and detect hydrolyzed byproducts (e.g., sulfonic acids) .

Q. How should this compound be stored to ensure stability, and what are its decomposition pathways?

Methodological Answer:

- Storage : Under inert atmosphere (argon) at –20°C in amber vials to prevent hydrolysis and photodegradation .

- Decomposition pathways :

Advanced Research Questions

Q. How can conflicting reports on the reactivity of the sulfonyl chloride group under nucleophilic conditions be resolved?

Methodological Answer: Discrepancies in reactivity (e.g., amine vs. alcohol nucleophiles) often arise from solvent polarity and steric effects. For example:

- In polar aprotic solvents (DMF, DMSO), the sulfonyl chloride reacts rapidly with amines (SN2 mechanism), but sec-butoxy’s steric bulk may slow reactions with bulky nucleophiles .

- Kinetic studies (e.g., monitoring reaction progress via ¹H NMR) can clarify rate-determining steps. Computational DFT modeling (e.g., Gaussian 16) may reveal transition-state geometries influenced by the sec-butoxy substituent .

Q. What strategies improve regioselectivity in reactions involving the sulfonyl chloride moiety?

Methodological Answer:

- Protecting groups : Temporarily block the sulfonyl chloride using trimethylsilyl chloride (TMSCl) during multi-step syntheses to direct reactivity to other sites .

- Catalysis : Use Lewis acids (e.g., ZnCl₂) to polarize the S–Cl bond, enhancing electrophilicity at sulfur for selective substitutions .

- Solvent effects : Low-polarity solvents (e.g., toluene) favor SN1 pathways for less hindered nucleophiles, while DMF promotes SN2 mechanisms .

Q. How can computational chemistry predict the compound’s behavior in novel reaction environments?

Methodological Answer:

- Molecular dynamics (MD) simulations : Assess solvation effects and conformational stability of the sec-butoxy chain .

- Density Functional Theory (DFT) : Calculate charge distribution on sulfur to predict nucleophilic attack sites (e.g., Mulliken charges) .

- Transition-state modeling : Identify steric clashes between the sec-butoxy group and incoming nucleophiles to optimize reaction conditions .

Q. What analytical methods are recommended for resolving contradictory data on hydrolysis kinetics?

Methodological Answer:

- Isothermal titration calorimetry (ITC) : Quantify enthalpy changes during hydrolysis in real-time .

- LC-MS/MS : Track hydrolyzed sulfonic acid byproducts with ppm-level sensitivity .

- pH-stat titrations : Monitor H⁺ release rates under controlled pH to compare hydrolysis mechanisms (acidic vs. alkaline conditions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.